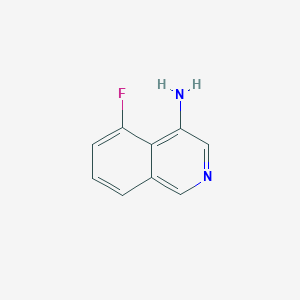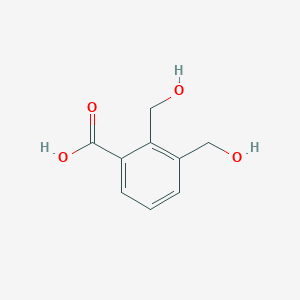
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethylcarbamoyl and sulfoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Addition of the Sulfoethyl Group: The sulfoethyl group can be added through a nucleophilic substitution reaction using a sulfoethylating agent like 2-chloroethanesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-chloroethanesulfonic acid in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with various substituents replacing the sulfoethyl group.
Aplicaciones Científicas De Investigación
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium can be compared with other similar compounds, such as:
1-(Dimethylcarbamoyl)-4-(2-hydroxyethyl)pyridin-1-ium: Differing by the presence of a hydroxyethyl group instead of a sulfoethyl group.
1-(Dimethylcarbamoyl)-4-(2-chloroethyl)pyridin-1-ium: Differing by the presence of a chloroethyl group instead of a sulfoethyl group.
Uniqueness: The presence of the sulfoethyl group in this compound imparts unique chemical properties, such as increased solubility in water and potential for specific biochemical interactions, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C10H15N2O4S+ |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3/p+1 |
Clave InChI |
SJHHXGGXZKPIDE-UHFFFAOYSA-O |
SMILES canónico |
CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



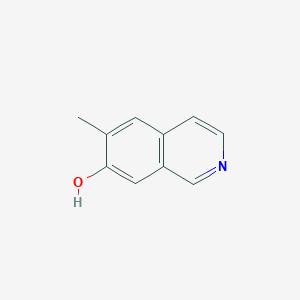
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
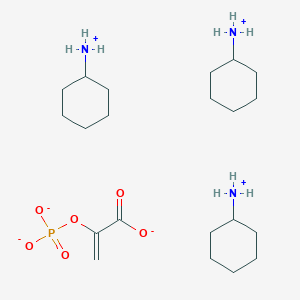
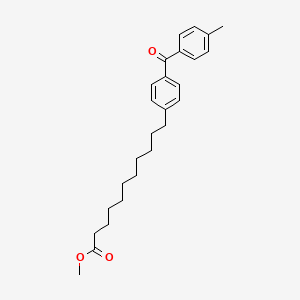

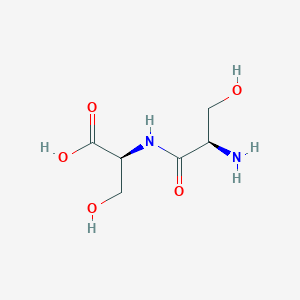

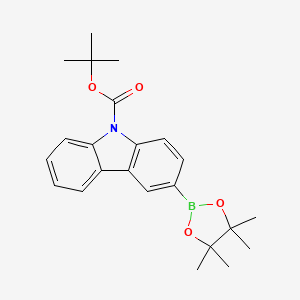
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
